molecular formula C15H12N2 B2967315 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole CAS No. 446276-22-8

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Cat. No.: B2967315
CAS No.: 446276-22-8
M. Wt: 220.275
InChI Key: DSMVTVVOTMNIHE-UHFFFAOYSA-N
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Description

3-[1,1’-Biphenyl]-4-yl-1H-pyrazole: is an organic compound that features a pyrazole ring substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,1’-Biphenyl]-4-yl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,1’-biphenyl-4-carbaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of 3-[1,1’-Biphenyl]-4-yl-1H-pyrazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-[1,1’-Biphenyl]-4-yl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium amide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of halogenated or aminated biphenyl derivatives.

Scientific Research Applications

Chemistry: 3-[1,1’-Biphenyl]-4-yl-1H-pyrazole is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .

Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals. Its structural properties contribute to the stability and functionality of these materials .

Mechanism of Action

The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-1H-pyrazole in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The biphenyl group enhances its binding affinity and specificity to these targets .

Comparison with Similar Compounds

    1,1’-Biphenyl: A simpler biphenyl compound without the pyrazole ring.

    4-Phenyl-1H-pyrazole: A pyrazole compound with a phenyl group instead of a biphenyl group.

    3-Phenyl-1H-pyrazole: Another pyrazole derivative with a phenyl group at a different position.

Uniqueness: 3-[1,1’-Biphenyl]-4-yl-1H-pyrazole is unique due to the presence of both the biphenyl and pyrazole moieties, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications compared to simpler analogs .

Properties

IUPAC Name

5-(4-phenylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-17-15/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMVTVVOTMNIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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